molecular formula C53H60F2N8O12 B1139169 Ledipasvir D-tartrate CAS No. 1502654-87-6

Ledipasvir D-tartrate

Cat. No. B1139169
CAS RN: 1502654-87-6
M. Wt: 1039.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ledipasvir D-tartrate is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, which is required for viral RNA replication and assembly of HCV virions . It is used in combination with other antiviral agents to treat specific hepatitis C virus (HCV) infections .


Synthesis Analysis

The synthesis of Ledipasvir involves a late-stage cyclopropanation and difluorination process . This process provides a novel and more efficient method for the preparation of Ledipasvir in the longest linear sequence of 8 steps with a 20% overall yield .


Molecular Structure Analysis

The molecular docking of Ledipasvir with the SARS-CoV-2 RdRp crystal structure was performed, and the docking score was found to be -8.9 kcal/mol, implying a strong interaction with the key residues .


Chemical Reactions Analysis

Ledipasvir D-tartrate is an inhibitor of the hepatitis C virus NS5A, with EC50 values of 34 pM against GT1a and 4 pM against GT1b replicon .


Physical And Chemical Properties Analysis

Ledipasvir D-tartrate has a molecular weight of 1039.09 . It is stored at 2-8°C in sealed storage, away from moisture .

Scientific Research Applications

  • Liver Targeting for Enhanced Delivery : Ledipasvir can be targeted more effectively to the liver, enhancing its uptake by hepatocytes. This has been achieved through the use of galactosylated chitosan coated liposomes, which bind to receptors on the liver cells, significantly increasing the drug's concentration and retention in the liver (Fatouh, Elshafeey, & Abdelbary, 2020).

  • Mechanism of Action and Resistance : Ledipasvir works by directly binding to the Hepatitis C Virus NS5A protein. This interaction is crucial for its antiviral activity. However, certain mutations in the NS5A protein can reduce the binding affinity of ledipasvir, leading to drug resistance (Kwon et al., 2015).

  • Combination Therapy for Hepatitis C : Ledipasvir, combined with sofosbuvir (and sometimes ribavirin), has shown high efficacy in treating chronic hepatitis C virus infection, with success rates in achieving sustained virologic response being very high in various genotypes of the virus (Afdhal et al., 2014; Gane et al., 2015).

  • Efficacy in Different Populations : Studies have shown that this combination therapy is effective in diverse populations, including children and adolescents with HCV genotype 1 infection, as well as in patients with advanced liver disease and post-liver transplantation (El-karaksy et al., 2018; Charlton et al., 2015).

  • Degradation and Stability Analysis : Ledipasvir's stability under various conditions, including hydrolytic and oxidative stress, has been studied, providing insights into its degradation behavior and helping to develop stable pharmaceutical formulations (Swain & Samanthula, 2017).

  • Pharmacokinetics and Patient Adherence : Digital medicine programs have been used to monitor patient adherence to ledipasvir/sofosbuvir regimens, providing insights into the relationship between adherence and virologic outcomes, which is crucial for optimizing treatment strategies (Bonacini et al., 2020).

Mechanism of Action

Ledipasvir is an inhibitor of the Hepatitis C Virus (HCV) NS5A protein required for viral RNA replication and assembly of HCV virions. Although its exact mechanism of action is unknown, it is postulated to prevent hyperphosphorylation of NS5A which is required for viral protein production .

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,38-,39-,40-,41-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVLPYMRXLPMDX-KEAIDYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H60F2N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1039.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ledipasvir D-tartrate

CAS RN

1499193-68-8
Record name Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester, (2S,3S)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499193-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ledipasvir D-tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1499193688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEDIPASVIR D-TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT680T6HCQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.